molecular formula C13H19N3O B7507739 N-cycloheptyl-N-methylpyrazine-2-carboxamide

N-cycloheptyl-N-methylpyrazine-2-carboxamide

Cat. No. B7507739
M. Wt: 233.31 g/mol
InChI Key: WARDTEKLWFUDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N-methylpyrazine-2-carboxamide (CHC) is a chemical compound that has been extensively studied for its potential applications in scientific research. CHC is a pyrazine derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-cycloheptyl-N-methylpyrazine-2-carboxamide is not fully understood, but it is believed to act as an antagonist at certain receptors in the taste and olfactory systems. Specifically, it has been shown to block the activation of bitter taste receptors by other bitter compounds. In the olfactory system, N-cycloheptyl-N-methylpyrazine-2-carboxamide has been shown to activate certain receptors that are involved in the detection of musky odors.
Biochemical and Physiological Effects:
N-cycloheptyl-N-methylpyrazine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on taste and smell perception, it has been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells. It has also been shown to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-N-methylpyrazine-2-carboxamide in lab experiments is its specificity for certain receptors in the taste and olfactory systems. This allows researchers to study these systems in a more targeted way. However, one limitation is that N-cycloheptyl-N-methylpyrazine-2-carboxamide has a relatively short half-life in the body, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-cycloheptyl-N-methylpyrazine-2-carboxamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Another area of interest is its potential as a tool for studying the taste and olfactory systems in humans. Additionally, further research is needed to fully understand the mechanism of action of N-cycloheptyl-N-methylpyrazine-2-carboxamide and its effects on other physiological systems.

Synthesis Methods

The synthesis of N-cycloheptyl-N-methylpyrazine-2-carboxamide involves the reaction of cycloheptylamine with methyl pyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid that is purified by recrystallization.

Scientific Research Applications

N-cycloheptyl-N-methylpyrazine-2-carboxamide has been used in various scientific research applications, including the study of taste and smell perception. It has been shown to have a bitter taste and to activate bitter taste receptors in the tongue. N-cycloheptyl-N-methylpyrazine-2-carboxamide has also been used as a tool to study the olfactory system, as it has been shown to activate certain olfactory receptors in the nose.

properties

IUPAC Name

N-cycloheptyl-N-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16(11-6-4-2-3-5-7-11)13(17)12-10-14-8-9-15-12/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARDTEKLWFUDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCCC1)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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